molecular formula C7H5ClINO2 B1427768 7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 1305324-52-0

7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Cat. No. B1427768
CAS RN: 1305324-52-0
M. Wt: 297.48 g/mol
InChI Key: BYPNIKVZUWBAAA-UHFFFAOYSA-N
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Description

“7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine” is a chemical compound . It is also known as "7-Iodo-2,3-dihydro- dioxino pyridin-8-ol" . This compound is used in various research and development applications .


Molecular Structure Analysis

The empirical formula of this compound is C7H5ClINO2 . Its molecular weight is 297.48 . The SMILES string representation is Clc1cnc2OCCOc2c1I , and the InChI string is 1S/C7H5ClINO2/c8-4-3-10-7-6 (5 (4)9)11-1-2-12-7/h3H,1-2H2 .


Physical And Chemical Properties Analysis

This compound is a solid . Other physical and chemical properties such as melting point, boiling point, density, and solubility are not available in the search results.

Scientific Research Applications

Chemical Characteristics and Applications

7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine belongs to the pyridine derivatives class, which plays a critical role in various scientific and industrial fields. Pyridine derivatives are recognized for their versatility in chemical reactions and their ability to form stable complexes with metals, which enhances their reactivity and utility in synthetic chemistry.

Applications in Medicinal Chemistry

Pyridine derivatives, including compounds like 7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine, are extensively studied for their potential in medicinal chemistry. These compounds exhibit a wide range of biological activities, such as antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, antiviral, and anticancer activities. Their high affinity for various ions and neutral species also allows them to be used as highly effective chemosensors for the determination of different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Chemosensing Applications

The chemosensing properties of pyridine derivatives enable their use in analytical chemistry for the detection of various species, including anions, cations, and neutral molecules. This application is particularly relevant in environmental monitoring and the assessment of agricultural and biological materials, where accurate detection of specific ions or molecules is essential for ensuring safety and quality.

Catalytic and Synthetic Applications

In addition to their medicinal and chemosensing applications, pyridine derivatives are crucial in catalysis and synthetic chemistry. They serve as intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Their ability to form stable complexes with metals such as copper (II) enhances their reactivity and opens up new pathways for chemical synthesis and modification (Parmar et al., 2023).

Future Directions

The future directions for “7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine” would depend on the specific research or application in which it is used. As a unique chemical, it could have potential uses in various fields such as organic synthesis and life sciences .

properties

IUPAC Name

7-chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClINO2/c8-4-3-10-7-6(5(4)9)11-1-2-12-7/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPNIKVZUWBAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC=C(C(=C2O1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 2
7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 3
7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 4
7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 5
7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 6
7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

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